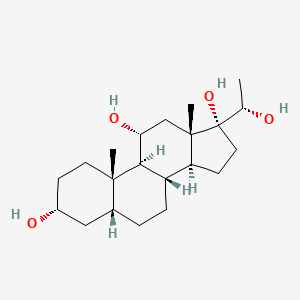
MI-888 TFA salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MI-888 TFA salt is a potent small-molecule inhibitor of the MDM2-p53 interaction. This compound has shown significant promise in cancer research due to its ability to achieve complete and durable tumor regression in preclinical models . The trifluoroacetic acid (TFA) salt form is commonly used in peptide synthesis and purification processes due to its strong acidity and low boiling point .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MI-888 involves the preparation of spirooxindoles, which are potent and selective inhibitors of the MDM2-p53 interaction . The synthetic route typically includes the formation of a spirocyclic structure through a series of organic reactions, including cyclization and functional group modifications. The reaction conditions often involve the use of strong acids like trifluoroacetic acid (TFA) for deprotection steps .
Industrial Production Methods
Industrial production of MI-888 TFA salt involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product . The process also includes rigorous quality control measures to ensure the removal of residual TFA and other impurities .
化学反应分析
Types of Reactions
MI-888 TFA salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the spirooxindole structure.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include trifluoroacetic acid (TFA), hydrochloric acid, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives of the spirooxindole structure, which can be further modified for specific research applications .
科学研究应用
MI-888 TFA salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and peptide purification processes.
Biology: Studied for its role in inhibiting the MDM2-p53 interaction, which is crucial in cancer research.
Medicine: Potential therapeutic agent for the treatment of cancers that involve the overexpression of MDM2.
Industry: Utilized in the production of high-purity peptides and other biologically active compounds.
作用机制
MI-888 TFA salt exerts its effects by inhibiting the interaction between MDM2 and p53. This inhibition stabilizes the p53 protein, allowing it to exert its tumor-suppressive functions. The molecular targets involved include the MDM2 protein, which is a negative regulator of p53 . The pathway involves the binding of MI-888 to the MDM2 protein, preventing it from interacting with p53 and leading to the activation of p53-mediated transcriptional programs that induce cell cycle arrest and apoptosis .
相似化合物的比较
Similar Compounds
Nutlin-3: Another MDM2 inhibitor that also targets the MDM2-p53 interaction but with different pharmacokinetic properties.
RG7112: A clinical-stage MDM2 inhibitor with similar mechanisms of action but different chemical structures.
SAR405838: A potent MDM2 inhibitor with a spirooxindole structure similar to MI-888.
Uniqueness
MI-888 TFA salt is unique due to its superior pharmacokinetic profile and enhanced in vivo efficacy compared to other MDM2 inhibitors. It has shown the ability to achieve rapid, complete, and durable tumor regression in preclinical models, making it one of the most potent and efficacious MDM2 inhibitors reported to date .
属性
分子式 |
C30H33Cl2F4N3O5 |
|---|---|
分子量 |
662.5 g/mol |
IUPAC 名称 |
(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H32Cl2FN3O3.C2HF3O2/c1-26(2,3)13-20-28(17-9-8-14(29)10-19(17)33-25(28)36)21(16-6-5-7-18(30)22(16)31)23(34-20)24(35)32-15-11-27(4,37)12-15;3-2(4,5)1(6)7/h5-10,15,20-21,23,34,37H,11-13H2,1-4H3,(H,32,35)(H,33,36);(H,6,7)/t15?,20-,21-,23+,27?,28+;/m0./s1 |
InChI 键 |
ALTIHMRCJFNFEA-YCGLADFPSA-N |
手性 SMILES |
CC1(CC(C1)NC(=O)[C@H]2[C@@H]([C@]3([C@@H](N2)CC(C)(C)C)C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC1(CC(C1)NC(=O)C2C(C3(C(N2)CC(C)(C)C)C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


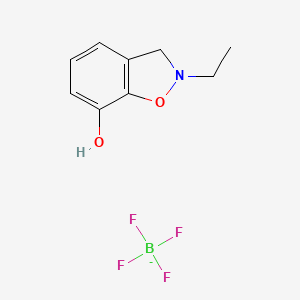

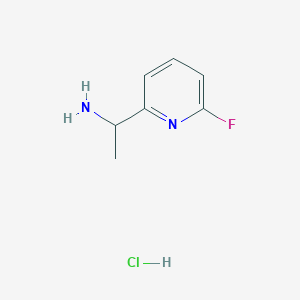
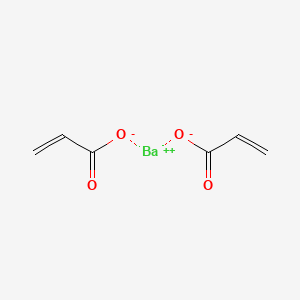


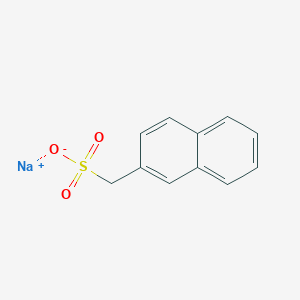

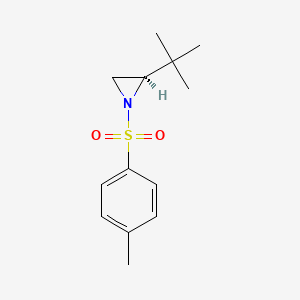
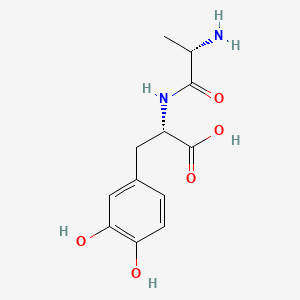
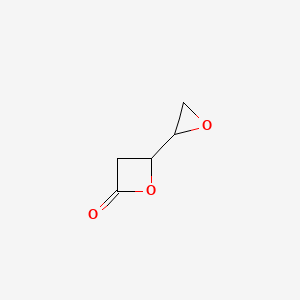
![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
